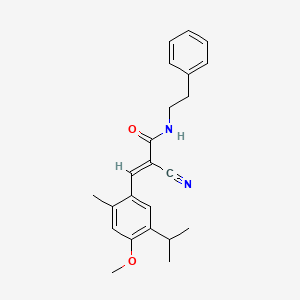
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BMD, is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. BMD is a bidentate ligand that can coordinate with metal ions, making it useful in catalysis, electrochemistry, and material science. In
Mecanismo De Acción
BMD acts as a bidentate ligand that can coordinate with metal ions, forming stable complexes. The mechanism of action of BMD in catalysis involves the coordination of the metal ion with BMD, followed by the activation of the substrate through the formation of a metal-substrate complex. In electrochemistry, BMD acts as a mediator that facilitates the transfer of electrons between the electrode and the analyte. In material science, BMD acts as a building block that can form stable π-conjugated systems.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BMD is not toxic to cells and does not exhibit significant cytotoxicity. BMD has also been shown to have low hemolytic activity, making it a safe compound for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMD in lab experiments include its cost-effectiveness, ease of synthesis, and versatility in various applications. The limitations of using BMD in lab experiments include its limited solubility in organic solvents, which can affect its reactivity in certain reactions.
Direcciones Futuras
There are several future directions for the study of BMD. One potential direction is the development of new metal complexes that exhibit enhanced catalytic activity in organic transformations. Another potential direction is the incorporation of BMD into new materials for the development of advanced electronic devices. Additionally, the study of BMD in biological applications, such as drug delivery and imaging, is an area of growing interest.
Conclusion:
In conclusion, BMD is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method of BMD is cost-effective, and the compound has been extensively studied for its potential in catalysis, electrochemistry, and material science. The mechanism of action of BMD involves its coordination with metal ions, and studies have shown that BMD is safe for use in biological applications. While there are limitations to using BMD in lab experiments, there are several future directions for the study of this compound, making it a promising area of research.
Métodos De Síntesis
The synthesis of BMD involves a multistep process that includes the reaction of 2-methyl aniline with 2-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced to form 2-methylphenylamine, which is subsequently reacted with 4,4'-diaminobiphenyl and 2-nitrobenzoic acid to produce BMD. The overall yield of this process is approximately 40%, making it a cost-effective method for synthesizing BMD.
Aplicaciones Científicas De Investigación
BMD has been extensively studied for its potential applications in various scientific fields. In catalysis, BMD has been used as a ligand in the synthesis of metal complexes that exhibit excellent catalytic activity in organic transformations. In electrochemistry, BMD has been used as a mediator in the development of electrochemical sensors for the detection of biomolecules and heavy metal ions. In material science, BMD has been incorporated into organic semiconductors, resulting in improved device performance.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2/c1-21-11-3-7-15-27(21)37-33(39)31-23-13-5-9-17-29(23)35-19-25(31)26-20-36-30-18-10-6-14-24(30)32(26)34(40)38-28-16-8-4-12-22(28)2/h3-20H,1-2H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVZROOLPQGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC=C6C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
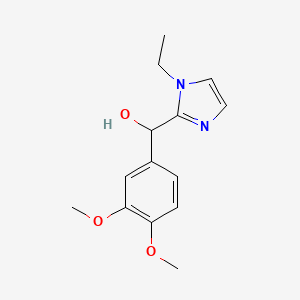
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
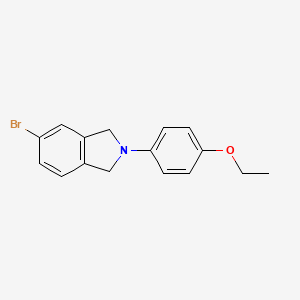
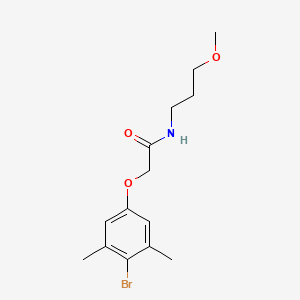
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
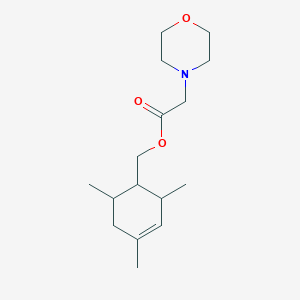

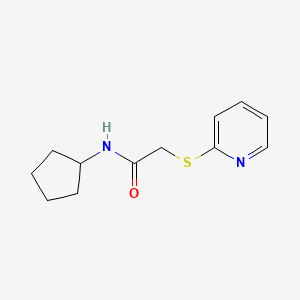
![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)
